![molecular formula C5H9N B1354465 双环[1.1.1]戊烷-2-胺 CAS No. 67947-39-1](/img/structure/B1354465.png)

双环[1.1.1]戊烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[1.1.1]pentan-2-amine is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-2-amine has been a subject of research in recent years . One of the methods involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-2-amine consists of three rings of four carbon atoms each . This structure is highly strained, which makes it a unique and interesting compound for various applications .

Chemical Reactions Analysis

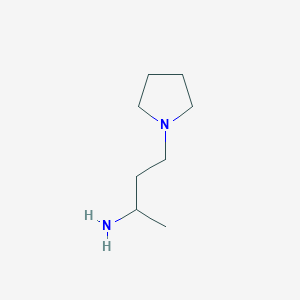

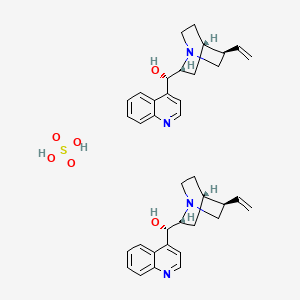

Bicyclo[1.1.1]pentan-2-amine has been used in various chemical reactions. For instance, it has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It has also been used as a precursor in the synthesis of a potent quinolone antibacterial agent .

科学研究应用

新型合成路线

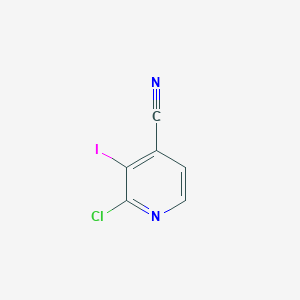

双环[1.1.1]戊烷-1-胺,一种与双环[1.1.1]戊烷-2-胺密切相关的变体,近年来出现了创新的合成方法。Goh 等人(2014 年)通过还原 1-叠氮-3-碘双环[1.1.1]戊烷,开发了合成该化合物的新路线,为其合成提供了灵活且可扩展的替代方法 (Goh 等人,2014)。

生物等排体应用

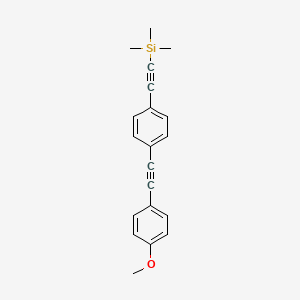

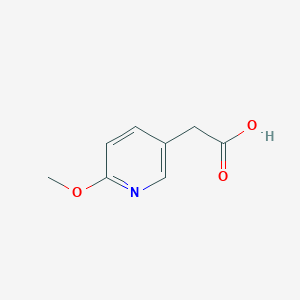

Hughes 等人(2019 年)强调了双环[1.1.1]戊烷作为芳环、叔丁基和炔烃的生物等排体的有效性。他们的工作介绍了一种从 [1.1.1]丙烷直接合成 3-烷基双环[1.1.1]戊烷-1-胺的方法,简化了重要的双环[1.1.1]戊烷-1-胺构建块的合成 (Hughes 等人,2019)。

转化为多取代的双环[3.1.1]庚烷-1-胺

Harmata 等人(2021 年)的工作展示了通过光化学过程将双环[1.1.1]戊烷-1-胺转化为一系列多取代的双环[3.1.1]庚烷-1-胺。该方法代表了双环[1.1.1]戊烷骨架到双环[3.1.1]庚烷骨架的首次转化,为复杂伯胺的合成提供了新途径 (Harmata 等人,2021)。

对映富集的 α-手性双环[1.1.1]戊烷的合成

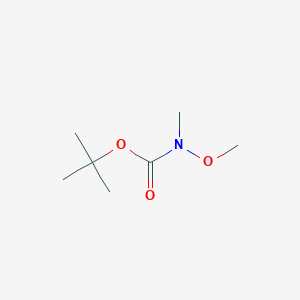

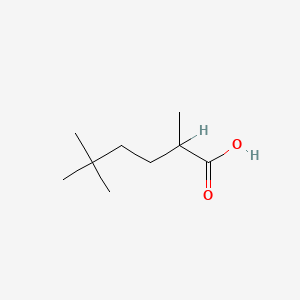

Wong 等人(2019 年)报道了 α-手性双环[1.1.1]戊烷的合成,该化合物可用作对位取代芳烃、炔烃和叔丁基在药物化学中的替代品。他们开发了一种高度非对映选择性的不对称烯醇化官能化路线,重点介绍了其在苯甘氨酸和他雷氟比的 BCP 类似物中的应用 (Wong 等人,2019)。

模拟邻位/间位取代的芳烃

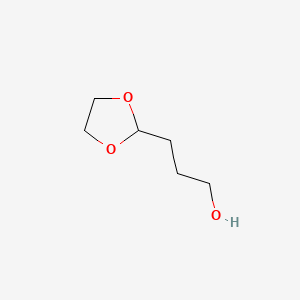

Zhao 等人(2021 年)专注于 1,2-双官能化双环[1.1.1]戊烷作为邻位/间位取代芳烃的模拟物。他们开发了一个通用的平台来合成这些化合物,包括创建带有各种官能团的构建块,为其在药物发现中的应用铺平了道路 (Zhao 等人,2021)。

双环[3.1.1]庚烷-1-胺的光化学合成

Harmata 等人(2020 年)还报道了一种从双环[1.1.1]戊烷-1-胺光化学合成双环[3.1.1]庚烷-1-胺的方法。这项创新突出了扩展复杂伯胺构建块多样性和可用性的潜力 (Harmata 等人,2020)。

安全和危害

未来方向

The future directions for Bicyclo[1.1.1]pentan-2-amine involve its increased use as a bioisostere in the pharmaceutical industry . Its unique structure and properties make it a valuable tool for medicinal chemists . There is also a need for more research to fully understand its properties and potential applications .

属性

IUPAC Name |

bicyclo[1.1.1]pentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFDMMFLHVFKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438443 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-2-amine | |

CAS RN |

67947-39-1 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)